molecular formula C11H10F3N3S B13702017 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole

Cat. No.: B13702017
M. Wt: 273.28 g/mol
InChI Key: GAIYYYVEOJIRDH-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a phenethyl group bearing a para-trifluoromethyl (–CF₃) moiety. The –CF₃ group is electron-withdrawing, enhancing lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H10F3N3S

Molecular Weight

273.28 g/mol

IUPAC Name

5-[2-[4-(trifluoromethyl)phenyl]ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H10F3N3S/c12-11(13,14)8-4-1-7(2-5-8)3-6-9-16-17-10(15)18-9/h1-2,4-5H,3,6H2,(H2,15,17)

InChI Key

GAIYYYVEOJIRDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NN=C(S2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

A notable method involves a solid-phase reaction where thiosemicarbazide , the appropriate carboxylic acid (bearing the 4-(trifluoromethyl)phenethyl substituent), and phosphorus pentachloride are combined in a dry reaction vessel. The mixture is ground at room temperature until the reaction completes, followed by standing to yield a crude product. This is then treated with an alkaline solution to adjust the pH to 8–8.2, filtered, dried, and recrystallized to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole compound.

  • Reaction ratio: A : B : C = 1 : (1–1.2) : (1–1.2) where A = thiosemicarbazide, B = carboxylic acid, C = phosphorus pentachloride.
  • Advantages: Short reaction time, mild conditions, low equipment requirements, low toxicity and cost of phosphorus pentachloride, simple post-treatment, and yields exceeding 91%.
  • Reaction conditions: Room temperature grinding, followed by alkaline work-up and recrystallization.

This method is considered superior to traditional liquid-phase syntheses which require longer times, more complex equipment, and generally provide lower yields.

Cyclization via Oxidative Cyclization of Thiosemicarbazide and Substituted Benzoic Acid

Another common approach involves oxidative cyclization of thiosemicarbazide with substituted benzoic acids (or related carboxylic acids) in the presence of strong acids such as sulfuric acid . This method produces 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, which can be further functionalized.

  • Example: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole by refluxing thiosemicarbazide and benzoic acid with sulfuric acid.
  • This intermediate can then be reacted with substituted acrylates or other reagents to introduce the 4-(trifluoromethyl)phenethyl group or similar substituents.
  • Reaction typically involves reflux conditions and requires organic bases such as triethylamine for subsequent modifications.

One-Pot Microwave-Assisted Synthesis Using Polymer-Supported Reagents

A more recent and advanced methodology involves a one-pot synthesis of 5-substituted 2-amino-1,3,4-thiadiazoles using polymer-supported reagents and microwave irradiation:

  • Starting from acylhydrazides and isocyanates, the intermediate 1,2-diacylhydrazine is generated in situ in acetonitrile.
  • Addition of polymer-supported base (PS-BEMP) and sulfonyl chloride, followed by microwave heating at 150 °C for 15–20 minutes, yields the target thiadiazole derivatives.
  • This method provides high purity and yield, with facile work-up involving simple filtration and solvent evaporation.
  • The approach avoids regioisomer formation by solvent choice and accelerates reaction times dramatically compared to traditional methods.

Although this method is described primarily for sulfonylated thiadiazoles, it is adaptable for the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate substituents such as the trifluoromethyl phenethyl group.

General Synthetic Route Summary

Step Reagents/Conditions Description Yield/Notes
1 Thiosemicarbazide + 4-(trifluoromethyl)phenethyl carboxylic acid + PCl5 Solid-phase grinding at room temperature >91% yield, mild, short reaction
2 Alkaline solution addition, filtration, recrystallization Purification step High purity product
3 Alternative: Oxidative cyclization with H2SO4 Liquid-phase reflux synthesis of thiadiazole core Moderate to good yields
4 One-pot microwave-assisted synthesis with PS-BEMP and sulfonyl chloride Rapid, high purity synthesis High yield, scalable

Research Outcomes and Analysis

  • The solid-phase grinding method with phosphorus pentachloride is highly efficient, yielding over 91% product with minimal environmental and safety concerns due to mild conditions and low toxicity reagents.
  • Microwave-assisted one-pot synthesis significantly reduces reaction time to minutes and simplifies purification, making it attractive for library synthesis and medicinal chemistry applications.
  • The oxidative cyclization approach remains a classical method but involves harsher conditions and longer reaction times, which may limit its scalability for sensitive substituents such as trifluoromethyl groups.
  • The choice of solvent and reaction conditions critically affects regioselectivity and purity, with acetonitrile and microwave heating providing optimized outcomes in modern protocols.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form, such as a thiazolidine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, leading to the desired biological effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Substituent at Position 5 Key Functional Groups Biological/Physicochemical Impact Reference
2-Amino-5-phenyl (TB) Phenyl –NH₂, benzene Baseline fluorescence; moderate bioactivity
2-Amino-5-(2-hydroxyphenyl) (TS) 2-Hydroxyphenyl –NH₂, –OH (ortho) Dual fluorescence via charge transfer/aggregation
2-Amino-5-(4-nitrophenyl) 4-Nitrophenyl –NH₂, –NO₂ (para) Enhanced antibacterial/antioxidant activity
2-Amino-5-(4-chlorophenyl) 4-Chlorophenyl –NH₂, –Cl (para) Improved antimicrobial efficacy
2-Amino-5-[4-(trifluoromethyl)phenethyl] 4-Trifluoromethylphenethyl –NH₂, –CF₃ (para, phenethyl) High lipophilicity; potential enhanced bioactivity

Key Observations :

  • Substituent Position : Ortho-substituted –OH in TS enables intramolecular hydrogen bonding, facilitating charge transfer and dual fluorescence, whereas para-substituted –CF₃ in the target compound may sterically hinder aggregation .

Spectroscopic and Fluorescence Properties

  • TS (2-Amino-5-(2-hydroxyphenyl)): Exhibits dual fluorescence due to molecular aggregation and charge transfer, with emission peaks at ~400 nm and ~500 nm. This effect is amplified in butan-1-ol and pH-dependent environments .
  • Target Compound : While fluorescence data are unavailable, the para-trifluoromethylphenethyl group likely reduces aggregation-induced emission due to steric bulk, contrasting with TS’s ortho–OH-driven effects .
  • TB (2-Amino-5-phenyl): Shows single fluorescence emission, lacking substituents to promote charge transfer .

Key Observations :

  • Antimicrobial Activity : Nitro and chloro derivatives () show superior antibacterial effects compared to hydroxylated analogs. The –CF₃ group may enhance antifungal properties, as seen in related pyrimidine-thiadiazole hybrids ().
  • Anticancer Potential: Derivatives like VR24/VR27 demonstrate potent activity against colon cancer, suggesting that the target compound’s –CF₃ group could similarly enhance cytotoxicity .

Biological Activity

2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The structure of this compound features a thiadiazole ring, which is known for its potential pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic effects.

The molecular formula for 2-Amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole is C9H6F3N3SC_9H_6F_3N_3S, with a molecular weight of approximately 245.23 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, allowing it to interact effectively with various biological targets .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains. In particular, compounds with a similar structure have been noted for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32.6 μg/mL
Compound BS. aureus62.5 μg/mL
Compound CA. nigerMIC not specified

Anticancer Activity

The anticancer potential of 2-amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole has also been investigated. Research indicates that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethyl group is believed to enhance binding affinity to cancer-related enzymes and receptors .

Case Study: Anticancer Effects
In a study examining the effects of thiadiazole derivatives on leukemia cells, it was found that certain modifications to the thiadiazole core significantly increased cytotoxicity compared to standard treatments . The study highlighted the importance of structural variations in enhancing therapeutic efficacy.

The biological activity of 2-amino-5-[4-(trifluoromethyl)phenethyl]-1,3,4-thiadiazole can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : It can modulate receptor activity associated with cancer progression and microbial resistance.
  • Synergistic Effects : When combined with other pharmacologically active compounds, it may enhance overall efficacy while reducing toxicity .

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